Cas no 1451393-32-0 (4-Bromo-3-carboxyphenylboronic acid)
4-Bromo-3-carboxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-carboxyphenylboronic acid
- 5-Borono-2-bromobenzoic acid
- BC001556
- Z1489
-
- MDL: MFCD17011990
- Inchi: 1S/C7H6BBrO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
- InChI Key: LWXLTIPQWGSHKH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(B(O)O)=CC=1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- Topological Polar Surface Area: 77.8
4-Bromo-3-carboxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515822-1 g |
4-Bromo-3-carboxyphenylboronic acid |
1451393-32-0 | 1g |
€236.00 | 2023-04-17 | ||
| abcr | AB515822-5 g |
4-Bromo-3-carboxyphenylboronic acid |
1451393-32-0 | 5g |
€719.40 | 2023-04-17 | ||
| abcr | AB515822-10 g |
4-Bromo-3-carboxyphenylboronic acid |
1451393-32-0 | 10g |
€1,188.40 | 2023-04-17 | ||
| abcr | AB515822-1g |
4-Bromo-3-carboxyphenylboronic acid; . |
1451393-32-0 | 1g |
€214.40 | 2025-04-20 | ||
| abcr | AB515822-5g |
4-Bromo-3-carboxyphenylboronic acid; . |
1451393-32-0 | 5g |
€630.20 | 2025-04-20 | ||
| abcr | AB515822-10g |
4-Bromo-3-carboxyphenylboronic acid; . |
1451393-32-0 | 10g |
€1032.70 | 2025-04-20 | ||
| Aaron | AR01NHOP-1g |
4-Bromo-3-carboxyphenylboronic acid |
1451393-32-0 | 95% | 1g |
$198.00 | 2025-02-12 | |
| Aaron | AR01NHOP-5g |
4-Bromo-3-carboxyphenylboronic acid |
1451393-32-0 | 95% | 5g |
$593.00 | 2025-02-12 | |
| abcr | AB515822-250mg |
4-Bromo-3-carboxyphenylboronic acid; . |
1451393-32-0 | 250mg |
€146.20 | 2025-04-20 | ||
| abcr | AB515822-25g |
4-Bromo-3-carboxyphenylboronic acid; . |
1451393-32-0 | 25g |
€1977.50 | 2025-04-20 |
4-Bromo-3-carboxyphenylboronic acid Suppliers
4-Bromo-3-carboxyphenylboronic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-Bromo-3-carboxyphenylboronic acid
4-Bromo-3-carboxyphenylboronic Acid: A Comprehensive Overview
4-Bromo-3-carboxyphenylboronic acid (CAS No. 1451393-32-0) is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom at the para position and a carboxylic acid group at the meta position on a phenyl ring, all attached to a boronic acid moiety. The combination of these functional groups makes it an invaluable building block for constructing complex molecules with diverse applications.
The synthesis of 4-bromo-3-carboxyphenylboronic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements have focused on improving the efficiency and selectivity of Suzuki-Miyaura coupling reactions, where this compound serves as a key precursor. For instance, studies have demonstrated that the use of palladium catalysts with specific ligands can significantly enhance the reaction yield and reduce byproduct formation. This has made 4-bromo-3-carboxyphenylboronic acid an indispensable reagent in cross-coupling reactions, enabling the construction of biaryl structures with unprecedented precision.
In terms of applications, 4-bromo-3-carboxyphenylboronic acid has found widespread use in the development of advanced materials. Its ability to undergo metal-catalyzed cross-couplings has led to its incorporation into polymer frameworks, where it contributes to enhanced electronic properties and thermal stability. For example, researchers have successfully synthesized conductive polymers using this compound as a monomer, paving the way for its application in flexible electronics and energy storage devices.
Moreover, 4-bromo-3-carboxyphenylboronic acid has shown promise in pharmaceutical research. Its unique structure allows for the creation of bioactive molecules with potential therapeutic applications. Recent studies have highlighted its role in the synthesis of kinase inhibitors and other drug candidates, underscoring its importance in medicinal chemistry. The carboxylic acid group provides an additional site for functionalization, enabling researchers to tailor the molecule's properties for specific biological targets.
From an environmental perspective, the eco-friendly synthesis and application of 4-bromo-3-carboxyphenylboronic acid have become focal points in sustainable chemistry. Researchers are increasingly exploring green chemistry principles to minimize waste and reduce energy consumption during its production. For instance, solvent-free reaction conditions and recyclable catalysts are being employed to enhance the sustainability of this compound's synthesis.
Looking ahead, the future of 4-bromo-3-carboxyphenylboronic acid is poised for further innovation. As advancements in catalysis and materials science continue to unfold, this compound is expected to play an even more critical role in shaping cutting-edge technologies. Its adaptability across multiple disciplines ensures that it will remain a cornerstone in chemical research for years to come.
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